(11R,16S)-misoprostol

Description

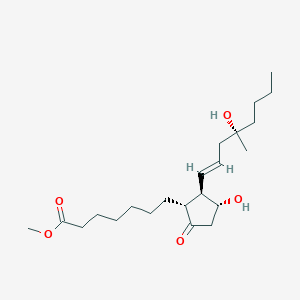

(11R,16S)-Misoprostol is a stereoisomer of misoprostol, a synthetic prostaglandin E1 (PGE1) analog. Its chemical structure includes a 15-deoxy modification and a 16-methyl group, which enhance its stability and bioavailability compared to natural prostaglandins . Clinically, it is widely used for obstetric and gynecological indications, including cervical ripening, labor induction, and prevention/treatment of postpartum hemorrhage (PPH). Its uterotonic effects stem from its ability to bind prostaglandin receptors (EP2/EP3 subtypes), inducing smooth muscle contraction and cervical softening . Unlike natural prostaglandins, misoprostol’s synthetic modifications allow oral, sublingual, vaginal, or rectal administration, broadening its clinical utility in diverse settings .

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLOPKGSLYJEMD-YCVNZHGXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@](C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860740 | |

| Record name | Methyl (13E,16S)-11alpha,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59122-49-5 | |

| Record name | Methyl (13E,16S)-11alpha,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11R,16S)-misoprostol involves several steps, starting from commercially available prostaglandin intermediates. The key steps include the selective reduction of ketones, esterification, and the introduction of the methyl ester group. The reaction conditions typically involve the use of reducing agents like sodium borohydride and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Conjugate Addition with Organometallic Cuprates

A patented process uses higher-order cuprate complexes to add alkenyl groups to cyclopentenones. For example:

-

Reaction : A vinyl stannane compound reacts with n-butyl lithium to form a lithium vinyl species, which is then combined with a copper complex to generate a cuprate reagent .

-

Conditions : Conducted at −50°C to −80°C to stabilize reactive intermediates .

-

Outcome : The cuprate reacts with a protected cyclopentenone (e.g., methyl 7-(3RS)-tetrahydropyran-2-yloxy-5-oxocyclopent-1-ene)heptanoate) to form the prostaglandin skeleton .

Functional Group Modifications

-

Hydroxylation and Methylation : The 15-hydroxy group of natural PGE1 is relocated to C16 and methylated to prevent oxidative degradation, enhancing metabolic stability .

-

Esterification : A methyl ester group is introduced at the carboxyl terminus to improve oral bioavailability .

| Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cuprate conjugate addition | Vinyl stannane, n-BuLi, −80°C | Forms prostaglandin core structure |

| Hydroxyl group relocation | Oxidation-reduction sequence | Achieves C16 stereochemistry |

| Methylation | Methyl iodide, base | Prevents C16 oxidation |

Metabolic Pathways

(11R,16S)-misoprostol undergoes rapid biotransformation in vivo:

Deesterification

-

Primary Reaction : Hydrolysis of the methyl ester by esterases in the liver and plasma to form misoprostol acid (active metabolite) .

-

Kinetics : Plasma half-life of parent compound: 20–40 minutes .

Reduction and Oxidation

-

Reduction : Misoprostol acid is further metabolized to dinor- and tetranor-misoprostol via β-oxidation .

-

Oxidation : Minor pathways involve ω-oxidation, forming a carboxylic acid derivative .

| Metabolite | Enzyme System | Pharmacological Activity |

|---|---|---|

| Misoprostol acid | Esterases | High (binds EP3 receptor) |

| Dinor-misoprostol | Cytochrome P450 | Low |

| Tetranor-misoprostol | β-Oxidation enzymes | Negligible |

Receptor Binding and Pharmacological Activity

The active metabolite, misoprostol acid, binds prostaglandin EP3 receptors via:

Key Structural Interactions

-

Hydrogen Bonding : The α-chain carboxyl group interacts with Arg333<sup>7.40</sup>, Tyr114<sup>2.65</sup>, and Thr206 in the EP3 receptor .

-

Hydrophobic Interactions : The ω-chain methyl group occupies a pocket lined by Gly141<sup>3.36</sup> and Trp295<sup>6.48</sup>, stabilizing the active receptor conformation .

Agonist Efficacy

-

EC<sub>50</sub> : 0.5–1.0 nM for uterine contraction induction .

-

Selectivity : The C16 methyl branch enhances EP3 specificity over other prostaglandin receptors .

Stability and Storage Considerations

-

Chemical Instability : Susceptible to hydrolysis under humid conditions; degradation accelerates above 30°C .

-

Storage : Requires desiccants to maintain moisture levels <1% .

| Factor | Impact on Stability | Mitigation Strategy |

|---|---|---|

| Humidity | Hydrolysis of ester group | Store with silica gel desiccant |

| Temperature | Thermal decomposition | Keep at 2–8°C in sealed containers |

Scientific Research Applications

Gastroprotective Properties

- Mechanism of Action : Misoprostol works by binding to prostaglandin receptors (EP3), leading to decreased gastric acid secretion and increased mucus production. This mechanism is vital in protecting the gastric lining from NSAID-induced damage .

- Clinical Studies : Research indicates that misoprostol significantly reduces the incidence of NSAID-induced gastric ulcers. A study involving high-risk patients demonstrated a marked decrease in ulcer formation when misoprostol was administered alongside NSAIDs .

Obstetrics and Gynecology

- Induction of Labor : Misoprostol is widely used for cervical ripening and labor induction. It facilitates uterine contractions by acting on specific prostaglandin receptors .

- Management of Early Pregnancy Loss : A multicenter study analyzed the efficacy of misoprostol in women experiencing early pregnancy failure. The results showed comparable success rates between those with and without prior uterine surgery, indicating its safety across diverse patient backgrounds .

- Postpartum Hemorrhage : Misoprostol is recommended for treating PPH, especially where oxytocin is contraindicated or unavailable. It has been shown to be effective in reducing blood loss during the third stage of labor .

Medical Termination of Pregnancy

- Combination Therapy : Misoprostol is often used in conjunction with mifepristone for medical abortion. Studies demonstrate that this combination significantly increases the rates of complete abortion while minimizing the need for surgical interventions .

- Case Studies : In a randomized trial involving women up to 84 days gestation, the mifepristone-misoprostol regimen resulted in high efficacy rates with minimal adverse effects reported .

Table 1: Efficacy of Misoprostol in Clinical Applications

| Application | Efficacy Rate (%) | Reference |

|---|---|---|

| NSAID-induced Ulcer Prevention | 70-90 | |

| Induction of Labor | 75-85 | |

| Early Pregnancy Loss Management | 82-85 | |

| Postpartum Hemorrhage Treatment | 80-90 |

Case Study 1: Early Pregnancy Loss Management

A study involving 488 women receiving misoprostol for early pregnancy failure found that expulsion rates were comparable between those with prior uterine surgeries and those without. The overall success rate at 30 days was approximately 82%, highlighting the compound's effectiveness across different patient demographics .

Case Study 2: Induction of Labor

In a clinical trial assessing misoprostol for labor induction, researchers noted a significant increase in successful vaginal deliveries within a specified timeframe. The study emphasized the compound's role in reducing the need for cesarean sections among high-risk pregnancies .

Mechanism of Action

The mechanism of action of (11R,16S)-misoprostol involves its interaction with prostaglandin receptors in the body. It binds to the EP3 receptor, leading to a decrease in gastric acid secretion and an increase in the production of protective mucus in the stomach. In obstetrics, it induces uterine contractions by binding to prostaglandin receptors in the uterus.

Comparison with Similar Compounds

Comparison with Structural Analogs

11-Deoxy-13,14-didehydro-17-methyl-20-norprostaglandin B1 Ethyl Ester

- Structural Modifications : This analog lacks the 11-hydroxyl group and 13,14-dihydrogen bonds present in misoprostol. A 17-methyl group and ethyl ester moiety are introduced to enhance lipophilicity and metabolic stability .

- Synthesis: Synthesized via 1,2-addition of lithiated 4-hydroxy-4,5-dimethylhept-1-yne to ethyl 7-(5-oxocyclopent-1-en-1-yl)heptanoate, followed by oxidative isomerization. This method avoids complex stereochemical control required for misoprostol production .

- Pharmacological Profile: Limited clinical data exist, but in vitro studies suggest reduced uterotonic activity compared to misoprostol due to the absence of critical hydroxyl groups required for receptor binding .

(8R,12R,11R,16RS)-Misoprostol Acid-d5

- Structural Modifications : Deuterium atoms replace hydrogen at five positions, increasing molecular stability via kinetic isotope effects. This reduces metabolic degradation and prolongs half-life .

- Applications: Used in pharmacokinetic studies to trace misoprostol’s metabolic pathways.

Table 1: Structural and Functional Comparison of Misoprostol Analogs

Comparison with Other Prostaglandins

Prostaglandin E2 (PGE2)

- Efficacy: Vaginal PGE2 (dinoprostone) and misoprostol are both effective for labor induction. However, misoprostol achieves vaginal delivery within 24 hours more frequently (RR 0.70, 95% CI 0.62–0.79) .

- Safety : Misoprostol increases uterine hyperstimulation risk (RR 1.38, 95% CI 1.05–1.81) and meconium-stained amniotic fluid compared to PGE2 .

Prostaglandin F2α (PGF2α)

Comparison by Administration Route and Dose

Vaginal vs. Sublingual Misoprostol

- Efficacy : Vaginal and sublingual routes show similar success rates for labor induction. However, sublingual administration is associated with higher meconium-stained liquor rates (28% vs. 18%, p < 0.05) .

- Dose Optimization : For medication abortion, 800 µg vaginal misoprostol achieves 94% efficacy within 24 hours, while lower doses (200–400 µg) are less effective (RR 0.85, 95% CI 0.72–0.98) .

Misoprostol Alone vs. Combined Regimens

- Mifepristone + Misoprostol : Combined therapy achieves 95% abortion success vs. 80–98% for misoprostol alone, depending on dose and gestational age .

- Isosorbide Mononitrate (ISMN) + Misoprostol: Combined use reduces surgical intervention rates by 15% compared to misoprostol alone in first-trimester abortion management .

Q & A

Basic: How is the stereochemical configuration of (11R,16S)-misoprostol validated during synthesis?

Methodological Answer:

The stereochemical integrity of this compound is validated using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For synthetic batches, chiral chromatography with mass spectrometry (LC-MS) can confirm enantiomeric purity by comparing retention times and fragmentation patterns to reference standards. Polarimetry may also supplement these methods to measure optical rotation, ensuring alignment with the known specific rotation of the (11R,16S)-isomer .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying this compound and its metabolites (e.g., misoprostol acid) in serum. Key parameters include:

- Chromatographic separation : C18 column with gradient elution (e.g., acetonitrile/water + 0.1% formic acid).

- Detection : Multiple reaction monitoring (MRM) transitions for misoprostol acid (m/z 369.2 → 251.1).

- Validation : Limit of detection (LOD) ≤1 ppb, recovery rates ≥85%, and inter-day precision <15% .

Advanced: How can researchers address heterogeneity in meta-analyses evaluating this compound’s efficacy for postpartum hemorrhage (PPH)?

Methodological Answer:

Heterogeneity is addressed through:

- Subgroup analysis : Stratify studies by dosage (e.g., <50 mcg vs. ≥50 mcg), administration route (oral vs. vaginal), and population (e.g., hypertensive vs. normotensive patients) .

- Meta-regression : Evaluate covariates like study design (RCT vs. observational) and sample size to identify bias sources .

- Prediction intervals : Report 95% prediction intervals to estimate expected effect ranges in future studies, accounting for between-study variance .

Advanced: What methodological considerations are critical when designing dose-response studies for this compound?

Methodological Answer:

- Dose selection : Use preclinical pharmacokinetic data to identify the therapeutic range. For PPH, prioritize doses between 400–800 mcg, balancing efficacy (uterine contraction) and adverse effects (e.g., hyperpyrexia) .

- Endpoint definition : Primary endpoints should align with clinical guidelines (e.g., blood loss ≥500 mL for PPH). Secondary endpoints may include hemoglobin recovery and adverse event rates .

- Statistical power : Conduct power analysis to ensure sample size adequacy (e.g., α=0.05, β=0.20) for detecting ≥20% differences in outcomes .

Advanced: How can contradictory efficacy data for this compound in PPH be resolved?

Methodological Answer:

- Bias assessment : Apply funnel plots to detect publication bias; asymmetry (e.g., Egger’s regression p<0.1) suggests underreporting of null results .

- Sensitivity analysis : Exclude low-quality studies (e.g., unblinded trials, small sample sizes) to assess robustness .

- Trial sequential analysis (TSA) : Determine if cumulative evidence meets futility or efficacy thresholds, reducing false-positive conclusions .

Advanced: What experimental approaches are used to track this compound’s metabolic pathways?

Methodological Answer:

- Stable isotope labeling : Use deuterated analogs (e.g., (8R,12R,11R,16RS)-misoprostol acid-d5) to trace metabolic degradation via UPLC-MS/MS. Compare fragmentation patterns to identify metabolites .

- Enzyme inhibition assays : Incubate misoprostol with hepatic microsomes ± CYP450 inhibitors (e.g., ketoconazole) to map oxidative pathways .

Advanced: How can reproducibility be ensured in pharmacokinetic studies of this compound?

Methodological Answer:

- Standardized protocols : Adhere to CONSORT guidelines for experimental reporting, including detailed descriptions of sample preparation, storage conditions (-80°C), and analytical validation .

- Open data practices : Share raw chromatographic data and statistical scripts (e.g., R/Python) in supplementary materials .

- Cross-lab validation : Collaborate with independent labs to replicate key findings using identical instrumentation and protocols .

Advanced: What strategies mitigate bias in systematic reviews of this compound’s safety profile?

Methodological Answer:

- Dual independent screening : Use tools like Rayyan to minimize selection bias during study inclusion/exclusion .

- Risk-of-bias assessment : Apply Cochrane ROB 2.0 tool to evaluate randomization, blinding, and attrition bias .

- GRADE framework : Rate evidence quality (high/moderate/low) based on study limitations, inconsistency, and indirectness .

Basic: What are the key pharmacodynamic differences between this compound and its stereoisomers?

Methodological Answer:

The (11R,16S)-configuration exhibits higher affinity for prostaglandin E receptors (EP3/EP4), enhancing uterotonic activity compared to other isomers. In vitro assays (e.g., calcium flux in myometrial cells) quantify receptor activation, while in vivo models (e.g., rodent uterine contraction) confirm functional differences .

Advanced: How should researchers handle non-combinable data in systematic reviews of misoprostol trials?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.